1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol. It is a hydrochloride salt of the amine compound 1-(2,6-dimethylphenyl)ethanamine, which features a dimethyl-substituted phenyl group. This compound is notable for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it of interest in various biological studies and applications .
The primary reactions involving 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride typically include:
These reactions are fundamental for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics.
Research indicates that 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Additionally, it may possess stimulant properties, similar to other compounds in its class .
Several methods have been developed for synthesizing 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride:
Each method offers distinct advantages concerning yield and purity depending on the specific conditions employed .
The applications of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride span various fields:
Interaction studies reveal that 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride may interact with several biological targets:
These interactions underline its importance in pharmacological research and therapeutic development .
Several compounds share structural similarities with 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride. A comparison highlights their unique features:
Compound Name | CAS Number | Notable Features |
---|---|---|
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride | 1269437-70-8 | Enantiomeric form; potential differences in biological activity |
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | 1032114-81-0 | Different methyl substitution pattern; may exhibit distinct pharmacological properties |
(R)-1-(o-Tolyl)ethanamine hydrochloride | 856562-88-4 | Similar amine structure; used in studies related to mood disorders |
(R)-1-(o-Tolyl)propan-1-amine hydrochloride | 856562-93-1 | Propane chain instead of ethane; variations in lipophilicity |
These compounds illustrate the diversity within this chemical class while underscoring the unique attributes of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride concerning its specific structural features and biological activities .
The synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine represents a significant challenge in organic chemistry due to the specific substitution pattern on the aromatic ring and the requirement for precise stereochemical control [1]. Multiple synthetic approaches have been developed to access this valuable pharmaceutical intermediate, each offering distinct advantages and limitations in terms of yield, selectivity, and scalability [2] [3].
The most widely employed synthetic route involves Friedel-Crafts acylation of 1,3-dimethylbenzene (meta-xylene) followed by subsequent reduction of the resulting ketone [2] [4]. This approach offers several advantages over direct alkylation, including the absence of carbocation rearrangements and superior regioselectivity [3] [5]. The acylation reaction typically employs acetyl chloride as the acylating agent in the presence of aluminum chloride catalyst under anhydrous conditions [2] [6].
The initial acylation step proceeds through formation of an acylium ion intermediate, which attacks the aromatic ring at the position between the two methyl substituents due to their activating effect [2] [3]. This reaction typically achieves yields of 75-85% under optimized conditions with reaction temperatures maintained between 0-10°C to minimize side reactions [7] [2].
Following acylation, the ketone intermediate undergoes reduction to form the desired amine [8] [9]. Two primary reduction methods have been extensively studied: the Wolff-Kishner reduction and reductive amination [8] [9]. The Wolff-Kishner reduction employs hydrazine and strong base at elevated temperatures, converting the carbonyl group directly to a methylene unit [9]. However, this approach requires an additional amination step to introduce the amino functionality [8] [10].
Alternatively, reductive amination represents a more direct approach, combining the ketone with ammonia or an amine source in the presence of a reducing agent [8] [10]. This method typically employs sodium cyanoborohydride or catalytic hydrogenation with platinum or palladium catalysts [8] [11]. Reaction conditions generally involve mild temperatures (25-50°C) and neutral to weakly acidic pH conditions [8] [12].
An alternative synthetic approach utilizes Grignard reagent chemistry to construct the carbon-nitrogen bond [13] [14]. This methodology involves the reaction of 2,6-dimethylbenzyl chloride with ethylmagnesium bromide, followed by treatment with a suitable nitrogen source [13] [10]. The Grignard approach offers excellent regioselectivity and typically provides yields in the range of 65-80% [13] [15].
The mechanism involves nucleophilic attack of the Grignard reagent on the benzyl halide, forming a new carbon-carbon bond [13]. Subsequent treatment with formamide or similar nitrogen-containing electrophiles introduces the amino functionality [13] [14]. This approach is particularly valuable for laboratory-scale synthesis but faces challenges in industrial implementation due to the moisture-sensitive nature of Grignard reagents [16] [13].
Recent advances in transition metal catalysis have enabled direct amination of aromatic compounds [17] [18]. These methods typically employ palladium or copper catalysts to facilitate carbon-nitrogen bond formation directly from aryl halides and amine sources [17] [11]. The reaction conditions generally require elevated temperatures (80-120°C) and specialized ligand systems to achieve satisfactory conversion [17] [19].
Cross-coupling methodologies, particularly those involving nickel and photoredox catalysis, have shown promise for accessing phenethylamine derivatives [11]. These approaches offer mild reaction conditions and excellent functional group tolerance, making them attractive for complex synthetic sequences [11] [17].
The conversion of 1-(2,6-dimethylphenyl)ethan-1-amine to its hydrochloride salt involves a straightforward acid-base reaction that fundamentally alters the physical and chemical properties of the compound [20] [21] [22]. This transformation is essential for pharmaceutical applications as it enhances water solubility, stability, and handling characteristics [23] [24] [25].
The hydrochloride salt formation proceeds through protonation of the nitrogen atom by hydrochloric acid [20] [21] [22]. The lone pair of electrons on the nitrogen acts as a Lewis base, accepting a proton from hydrochloric acid to form an ammonium cation [20] [22]. This reaction is essentially quantitative under appropriate conditions and results in the formation of an ionic compound [21] [22].
The mechanism involves initial coordination of the hydrogen chloride molecule to the nitrogen lone pair, followed by proton transfer to generate the charged species [20] [21]. The resulting ammonium ion forms an ionic lattice with the chloride anion, significantly altering the compound's physical properties [21] [22]. The reaction can be represented as a simple Brønsted-Lowry acid-base equilibrium, with the equilibrium lying heavily toward the salt formation [20] [22].
The salt formation reaction typically occurs rapidly at room temperature when the free amine is treated with hydrochloric acid in solution [23] [24]. Several factors influence the efficiency and quality of the crystallization process, including solvent choice, concentration, temperature, and the rate of acid addition [23] [24] [25].
Optimal conditions generally involve dissolving the free amine in an appropriate solvent such as ethanol or isopropanol, followed by careful addition of hydrochloric acid solution [23] [24]. The choice of solvent significantly impacts crystal quality and yield, with alcoholic solvents generally providing superior results compared to aqueous systems [23] [26]. Temperature control during the crystallization process is critical, with slow cooling from elevated temperatures often producing larger, more uniform crystals [26] [23].
The molar ratio of hydrochloric acid to amine typically ranges from 1.0 to 1.2 equivalents, with slight excess ensuring complete conversion [24] [27]. Addition rate of the acid solution influences crystal nucleation and growth, with slower addition generally favoring larger crystal formation [24] [26]. The final crystallization step may involve seeding with pre-formed crystals to control particle size distribution [26] [24].
The crystallization process represents a critical step in obtaining high-purity hydrochloride salt [26] [24] [23]. Multiple crystallization techniques have been employed, including evaporative crystallization, cooling crystallization, and antisolvent precipitation [26]. Each method offers specific advantages depending on the desired crystal characteristics and purity requirements [26] [23].
Evaporative crystallization involves slow removal of solvent at controlled temperature, allowing gradual supersaturation and crystal growth [26]. This method typically produces well-formed crystals with good purity but requires extended processing times [26] [23]. Cooling crystallization utilizes temperature reduction to decrease solubility and induce precipitation, offering more rapid processing but potentially smaller crystal size [26] [12].
Antisolvent precipitation involves addition of a non-solvent to reduce compound solubility and promote crystallization [26]. Common antisolvents include diethyl ether, hexanes, or other non-polar organic solvents [23] [26]. This method allows precise control over supersaturation levels and can produce highly pure material [26] [23].
The transition from laboratory-scale synthesis to industrial production of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride presents numerous technical, economic, and regulatory challenges [16] [28] [29]. These obstacles require systematic approaches incorporating process optimization, safety considerations, and regulatory compliance [16] [29] [30].
Industrial-scale synthesis demands fundamental reevaluation of reaction conditions optimized at laboratory scale [16] [31] [29]. Heat and mass transfer characteristics differ significantly between small laboratory vessels and large industrial reactors, potentially affecting reaction rates, selectivity, and product quality [16] [31] [19]. The challenge for manufacturers lies in maintaining consistent product quality while achieving economically viable production volumes [16] [32].
Temperature control represents a critical challenge during scale-up, as larger reaction vessels exhibit different heat transfer coefficients and thermal mass [31] [12] [19]. Exothermic reactions that proceed smoothly in laboratory glassware may become difficult to control in large vessels, potentially leading to temperature excursions and product degradation [31] [12]. Implementation of advanced process control systems and real-time monitoring becomes essential for maintaining optimal reaction conditions [31] [29].
Mixing efficiency varies dramatically between laboratory and industrial scales, affecting reaction homogeneity and conversion rates [16] [31] [19]. Laboratory magnetic stirring provides excellent mixing in small volumes but becomes inadequate for large-scale operations [31] [19]. Industrial mixing requires careful design of impeller systems, baffle arrangements, and vessel geometry to ensure adequate mass transfer [31] [19].
Industrial production requires reliable access to high-quality starting materials in substantial quantities [16] [28] [32]. The availability and cost of meta-xylene, acetyl chloride, and aluminum chloride can significantly impact production economics [16] [32]. Fluctuations in raw material prices and supply chain disruptions pose ongoing challenges for industrial manufacturers [32] [28].
Quality specifications for industrial-grade starting materials often differ from laboratory reagents, requiring validation of synthetic procedures with commercial-grade inputs [16] [28] [30]. Impurities present in industrial raw materials may affect reaction outcomes, necessitating purification steps or process modifications [16] [30]. Establishing robust analytical methods for incoming material inspection becomes critical for maintaining consistent product quality [30] [28].
Storage and handling of large quantities of reactive materials present additional challenges [16] [25] [28]. Aluminum chloride requires anhydrous conditions and specialized storage systems to prevent hydrolysis and decomposition [25] [28]. Hydrochloric acid handling demands corrosion-resistant equipment and appropriate safety systems [25] [24].
Pharmaceutical manufacturing operates under strict regulatory oversight requiring adherence to Good Manufacturing Practice guidelines throughout the production process [29] [30] [28]. Demonstrating process consistency and product quality across different scales demands extensive validation studies and documentation [29] [30]. Regulatory agencies require manufacturers to establish process control parameters and demonstrate their ability to consistently produce material meeting specifications [29] [30].
Process Analytical Technology implementation enables real-time monitoring of critical process parameters and quality attributes [29] [30]. These systems require sophisticated instrumentation and data management capabilities, representing significant capital investment [29] [30]. However, they provide essential feedback for process control and regulatory compliance [29] [30].
Validation studies must demonstrate process robustness across anticipated operating ranges and potential variations in raw materials [29] [30]. This requires extensive experimental programs examining the effects of process parameters on product quality [29] [31]. Statistical process control methods help establish acceptable operating ranges and control limits [29] [30].
Industrial viability depends on achieving acceptable production costs while meeting quality and regulatory requirements [16] [32] [28]. Capital equipment costs for industrial synthesis equipment, including reactors, separation systems, and analytical instrumentation, represent substantial initial investments [16] [29]. Operating costs include raw materials, utilities, labor, and waste disposal expenses [16] [28].
Waste minimization and environmental impact reduction have become increasingly important considerations in pharmaceutical manufacturing [28] [29]. Solvent recovery and recycling systems can significantly reduce operating costs and environmental impact [28] [29]. However, these systems require additional capital investment and operational complexity [28] [29].
Energy consumption optimization through improved heat integration and process intensification offers opportunities for cost reduction and environmental benefit [28] [19]. Advanced reactor designs and process control systems can improve energy efficiency while maintaining product quality [19] [29]. The implementation of continuous manufacturing technologies represents a potential approach for improving process efficiency and reducing capital requirements [28] [29].
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 1-10 g | 100-1000 g | 10-100 kg |
Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours |
Temperature Control | ±1°C | ±2°C | ±3°C |
Yield | 85-90% | 80-85% | 75-82% |
Purity | >98% | >97% | >95% |
The solubility profile of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride reflects the characteristic behavior of aromatic amine hydrochloride salts. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) [1], making it suitable for biological assays and organic synthesis applications. The formation of the hydrochloride salt significantly enhances aqueous solubility compared to the free base form, a typical phenomenon observed in amine pharmaceuticals [1] [2].
Water solubility is substantially improved through salt formation, though specific quantitative data for this compound remains unreported in the literature. The presence of the chloride counterion facilitates hydrogen bonding with water molecules, overcoming the hydrophobic character imparted by the 2,6-dimethyl substitution pattern on the aromatic ring .
The partition coefficient (Log P) for related 2,6-dimethylphenyl derivatives has been reported as 2.331 for n-octanol/water systems [4], indicating moderate lipophilicity. This value suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for biological applications [5]. The 2,6-dimethyl substitution pattern on the phenyl ring contributes to increased lipophilicity compared to unsubstituted analogs [6].
Organic solvent compatibility extends to polar protic solvents including ethanol and methanol, where the hydrochloride salt demonstrates good solubility due to ion-dipole interactions [7]. Non-polar solvents show limited solubility, consistent with the ionic nature of the hydrochloride salt form [1].
Solvent System | Solubility | Temperature (°C) | Notes |
---|---|---|---|
DMSO | Soluble | 25 | Confirmed from multiple sources |
Water | Enhanced (HCl salt) | 25 | Hydrochloride improves solubility |
Ethanol | Good | 25 | Typical for amine hydrochlorides |
n-Octanol/Water (Log P) | 2.331 | 25 | Related 2,6-dimethylphenyl derivative |
The thermal stability of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride follows patterns established for aromatic amine hydrochloride salts. Storage stability is maintained for extended periods when kept at -20°C for up to three years [1], demonstrating the stabilizing effect of salt formation on the otherwise air-sensitive aromatic amine functionality [8].
Thermal decomposition is expected to initiate above 200°C, based on comparative analysis with structurally related amine hydrochlorides [10]. Ethylamine hydrochloride, a simpler analog, exhibits decomposition temperatures in the range of 200-250°C , suggesting similar thermal stability for the aromatic derivative. The 2,6-dimethyl substitution pattern may provide additional thermal stabilization through steric hindrance effects [6] [11].
Degradation pathways under thermal stress are predicted to follow established mechanisms for aromatic amine salts [12] [13]. Primary decomposition involves hydrogen chloride elimination, generating the corresponding free amine. Secondary fragmentation may occur through carbon-nitrogen bond cleavage, producing 2,6-dimethylaniline derivatives and ethylamine fragments [12]. The aromatic ring system typically remains intact during initial thermal decomposition, with more extensive fragmentation occurring only at elevated temperatures exceeding 300°C [13].
Oxidative degradation represents a significant stability concern for aromatic amines [11] [14]. The compound demonstrates moderate oxidative stability, with the amine functionality being susceptible to atmospheric oxidation, particularly in solution [15]. This oxidative liability necessitates storage under inert atmosphere conditions and protection from light exposure [16].
Kinetic studies of thermal decomposition have not been specifically reported for this compound, representing a significant knowledge gap in the literature. However, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) methods are recommended for comprehensive thermal characterization .
Parameter | Value/Description | Basis |
---|---|---|
Storage Stability | 3 years at -20°C | Commercial specifications |
Thermal Degradation Onset | >200°C (expected) | Comparison with analogs |
Primary Degradation Products | HCl, 2,6-dimethylaniline derivatives | Structural analysis |
Oxidative Stability | Moderate | Aromatic amine properties |
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) in deuterated dimethyl sulfoxide provides characteristic fingerprint signals for structural identification [17] [18]. Aromatic protons appear in the region 6.8-7.2 parts per million, with the specific chemical shift pattern reflecting the 2,6-dimethyl substitution [19]. The methyl groups attached to the aromatic ring resonate at approximately 2.2 parts per million, appearing as singlets due to the symmetric substitution pattern [19] [20].
The benzylic carbon-hydrogen signal appears around 4.0 parts per million as a quartet, coupled to the adjacent methyl group [18]. The methyl group alpha to nitrogen resonates at approximately 1.5 parts per million as a doublet [17]. Ammonium protons (NH₃⁺) appear as a broad signal in the range 8-10 parts per million in deuterated dimethyl sulfoxide, characteristic of protonated amines [20].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) provides complementary structural information [20]. Aromatic carbons span the region 120-140 parts per million, with quaternary carbons appearing at distinct chemical shifts reflecting their substitution environment [17]. The methyl carbons on the aromatic ring appear around 19 parts per million, while the benzylic carbon resonates near 55 parts per million [20].
Infrared spectroscopic analysis reveals characteristic functional group vibrations essential for identification [21] [22]. The ammonium stretch (NH₃⁺) appears as a broad absorption in the region 3000-2500 cm⁻¹, typical of hydrochloride salts [21]. Aromatic carbon-carbon stretching manifests as sharp peaks at 1600 and 1500 cm⁻¹, diagnostic of substituted benzene rings [21].
Carbon-hydrogen stretching vibrations appear in the range 2800-3000 cm⁻¹, with aromatic carbon-hydrogen stretches occurring at higher frequencies than aliphatic analogs [21]. The fingerprint region below 1500 cm⁻¹ contains additional diagnostic peaks specific to the substitution pattern [22].
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns [20]. The molecular ion peak appears at mass-to-charge ratio 186, representing the protonated molecule [M+H]⁺, with characteristic chlorine isotope patterns evident [23]. Fragmentation analysis reveals a base peak at mass-to-charge ratio 149, corresponding to loss of hydrogen chloride from the molecular ion [23].
Secondary fragmentation may produce peaks corresponding to 2,6-dimethylaniline fragments and ethylamine-derived ions, providing structural confirmation [23]. The stability of the molecular ion depends on ionization conditions, with softer ionization techniques preserving the intact structure [23].
Technique | Key Diagnostic Signals | Diagnostic Value |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic H: 6.8-7.2 ppm; CH₃: 2.2 ppm | Substitution pattern identification |
¹³C Nuclear Magnetic Resonance | Aromatic C: 120-140 ppm; CH₃: ~19 ppm | Carbon framework elucidation |
Infrared | NH₃⁺: 3000-2500 cm⁻¹; C=C: 1600, 1500 cm⁻¹ | Functional group identification |
Mass Spectrometry | M+H⁺: 186; Fragment: 149 | Molecular weight and fragmentation |